N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
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Overview
Description
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a compound of significant interest in scientific research due to its unique chemical structure and potential applications. The intricate arrangement of pyrazolopyrimidine and piperidine rings, along with the presence of a methylthio group and a propionamide moiety, contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide typically involves multiple steps. These often include:
Starting with a suitably substituted pyrazolo[3,4-d]pyrimidine precursor.
Functionalizing the precursor with a piperidine group through nucleophilic substitution.
Introducing the methylthio group via alkylation.
Coupling the intermediate with a propionamide derivative under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, scalable methods such as continuous flow synthesis can be employed. Optimizing reaction conditions (e.g., temperature, pressure, solvent selection) ensures higher yield and purity. Catalysis and automated control systems improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide can undergo several chemical reactions:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Hydrogenation of specific moieties within the structure.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Oxidation may use agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. Reduction might employ hydrogen gas with a palladium catalyst. Substitution reactions could use various nucleophiles, depending on the desired transformation.
Major Products
The products formed from these reactions vary, depending on the specific reagents and conditions used. Typically, these transformations result in compounds with modified functional groups, impacting the compound's physical and chemical properties.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound's structure allows it to interact with various biological macromolecules, making it a useful probe for studying enzyme functions and protein interactions.
Medicine
In medicinal chemistry, it's explored for its potential as a therapeutic agent. Its unique structure may enable interactions with specific cellular targets, offering possibilities for drug development.
Industry
Industrial applications include its use as a precursor for manufacturing advanced materials with specialized properties, such as high-performance polymers and coatings.
Mechanism of Action
The precise mechanism of action involves the interaction of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, affecting processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Some structurally related compounds include:
N-(2-(4-aminopyrimidin-2-yl)ethyl)propionamide
N-(2-(6-(methylthio)pyrazolo[1,5-a]pyrimidin-1-yl)ethyl)propionamide
N-(2-(4-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-1-yl)ethyl)propionamide
Uniqueness
What sets N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide apart is the specific combination of functional groups and its resultant physicochemical properties. This unique structure allows for distinct interactions with biological targets and potential for various industrial applications.
That's a deep dive into the world of this fascinating compound! Hope you enjoyed it.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-3-13(23)17-7-10-22-15-12(11-18-22)14(19-16(20-15)24-2)21-8-5-4-6-9-21/h11H,3-10H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNKBNVMYFRNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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